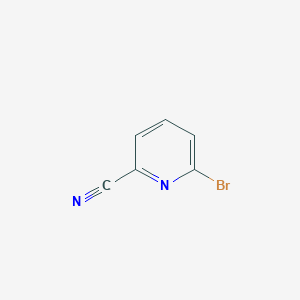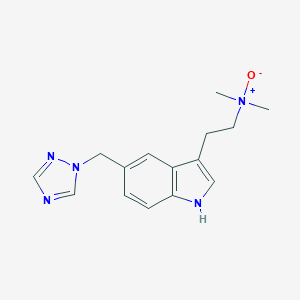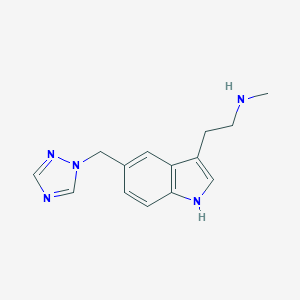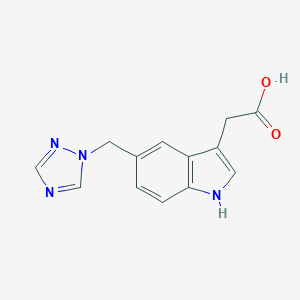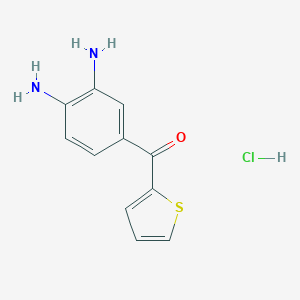
(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride belongs to a class of organic compounds known for their unique chemical structures and potential applications in various fields, including materials science and pharmaceuticals. This compound, like others in its category, is studied for its synthesis, structural characteristics, and the broad spectrum of its chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. These processes utilize various starting materials and catalysts to achieve the desired product with high yield and purity. For example, the synthesis of thieno[2,3-b]quinolin-2-yl)methanone derivatives demonstrates the complexity and efficiency of modern synthetic methods in producing complex organic molecules (Alizadeh & Roosta, 2018).
Molecular Structure Analysis
Molecular structure analysis of such compounds involves spectroscopic techniques and computational methods. Studies often employ NMR, IR, UV-Vis spectroscopy, and X-ray crystallography, complemented by density functional theory (DFT) calculations to elucidate the molecule's geometry, electronic structure, and vibrational spectra. These analyses help in understanding the compound's stability, reactivity, and interaction with other molecules (Shahana & Yardily, 2020).
Chemical Reactions and Properties
The chemical reactivity of (3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride and its analogs is influenced by their functional groups and molecular structure. These compounds can undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization, leading to a wide range of derivatives with diverse properties and potential applications. The electronic and structural aspects, such as HOMO-LUMO gaps, also play a crucial role in their reactivity and interactions with biological targets (Sivakumar et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystal structure, are crucial for their practical applications. X-ray crystallography provides detailed information on the molecular and crystal structure, highlighting the intermolecular interactions that influence the compound's stability and solubility. Such properties are essential for designing materials with specific characteristics and for the formulation of pharmaceuticals (Lakshminarayana et al., 2018).
Propriétés
IUPAC Name |
(3,4-diaminophenyl)-thiophen-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS.ClH/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10;/h1-6H,12-13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKYNZQJYDDBQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride | |
CAS RN |
61167-19-9 |
Source


|
| Record name | Methanone, (3,4-diaminophenyl)-2-thienyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61167-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

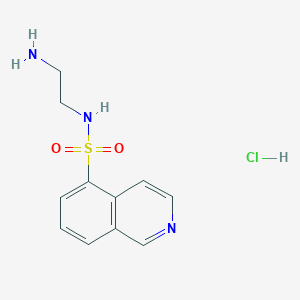
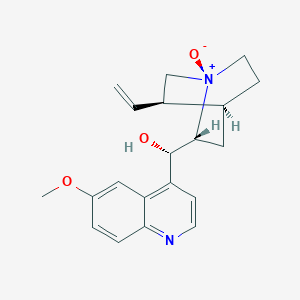
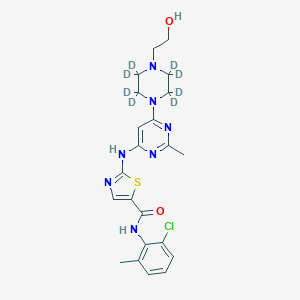
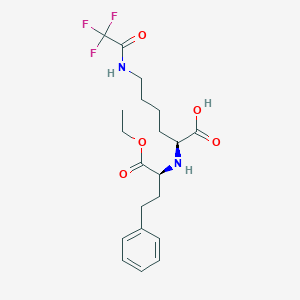
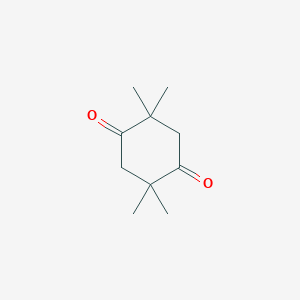
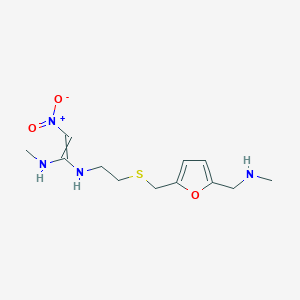
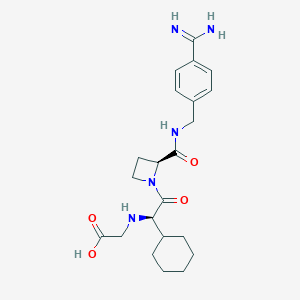
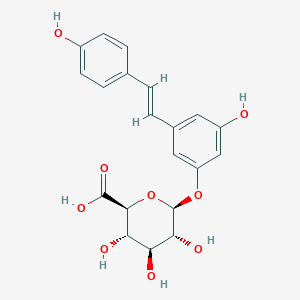
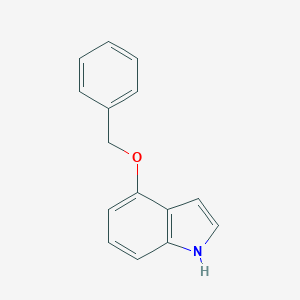
![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)
